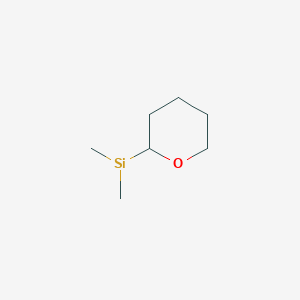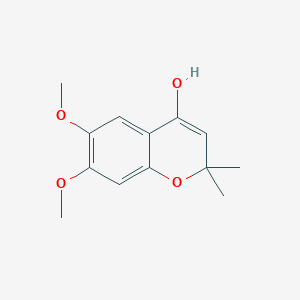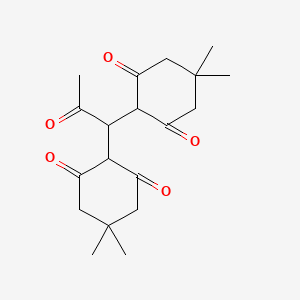
2,2'-(2-Oxopropane-1,1-diyl)bis(5,5-dimethylcyclohexane-1,3-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(2-Oxopropane-1,1-diyl)bis(5,5-dimethylcyclohexane-1,3-dione) is a chemical compound characterized by its unique structure, which includes two 5,5-dimethylcyclohexane-1,3-dione moieties connected by a 2-oxopropane bridge
Preparation Methods
The synthesis of 2,2’-(2-Oxopropane-1,1-diyl)bis(5,5-dimethylcyclohexane-1,3-dione) typically involves a multi-step process. One common method includes the reaction of 5,5-dimethylcyclohexane-1,3-dione with a suitable reagent to introduce the 2-oxopropane bridge. This reaction is often catalyzed by acids such as acetic acid . The structure of the compound can be confirmed through spectral analysis and single crystal X-ray analysis .
Chemical Reactions Analysis
2,2’-(2-Oxopropane-1,1-diyl)bis(5,5-dimethylcyclohexane-1,3-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Scientific Research Applications
2,2’-(2-Oxopropane-1,1-diyl)bis(5,5-dimethylcyclohexane-1,3-dione) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2’-(2-Oxopropane-1,1-diyl)bis(5,5-dimethylcyclohexane-1,3-dione) involves its interaction with specific molecular targets. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
2,2’-(2-Oxopropane-1,1-diyl)bis(5,5-dimethylcyclohexane-1,3-dione) can be compared with other similar compounds such as:
2,2′-(2-Oxopropane-1,3-diyl)bis-(2-hydroxy-1H-indene-1,3(2H)-dione): This compound has a similar 2-oxopropane bridge but different substituents.
2,2′-(2-Oxopropane-1,3-diyl)diisoindoline-1,3-dione: Another compound with a 2-oxopropane bridge but different cyclic structures. The uniqueness of 2,2’-(2-Oxopropane-1,1-diyl)bis(5,5-dimethylcyclohexane-1,3-dione) lies in its specific structural arrangement and the resulting chemical properties.
Properties
CAS No. |
111837-89-9 |
|---|---|
Molecular Formula |
C19H26O5 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-[1-(4,4-dimethyl-2,6-dioxocyclohexyl)-2-oxopropyl]-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C19H26O5/c1-10(20)15(16-11(21)6-18(2,3)7-12(16)22)17-13(23)8-19(4,5)9-14(17)24/h15-17H,6-9H2,1-5H3 |
InChI Key |
VJQXWENJOSHNBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1C(=O)CC(CC1=O)(C)C)C2C(=O)CC(CC2=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one](/img/structure/B14314534.png)
![1-{2-[Methyl(phenyl)amino]-4-phenyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B14314539.png)
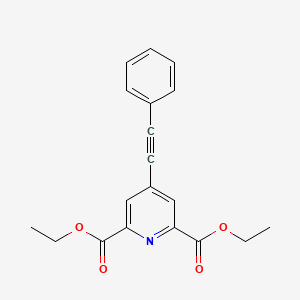
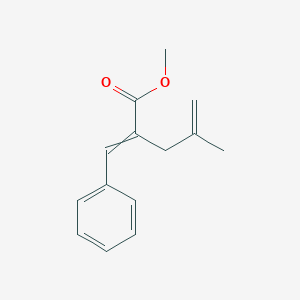
![8-{2-[(Propan-2-yl)sulfanyl]ethoxy}octa-1,6-diene](/img/structure/B14314551.png)

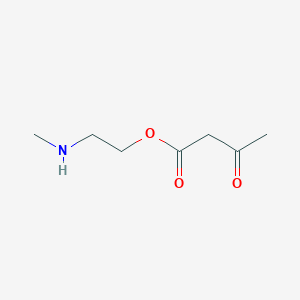


![2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile](/img/structure/B14314584.png)
![2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride](/img/structure/B14314587.png)
